2,6-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERIDINE
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Overview
Description
2,6-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERIDINE is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a benzenesulfonyl group. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using hypervalent iodine compounds as electrophilic CF3-transfer reagents . The reaction conditions often require a radical initiator and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of hypervalent iodine reagents in these processes is common due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,6-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERIDINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Another compound featuring a trifluoromethyl group, used in similar trifluoromethylation reactions.
Trifluoromethylated benzenes: A class of compounds with similar chemical properties and applications.
Uniqueness
2,6-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERIDINE is unique due to the presence of both the trifluoromethyl and benzenesulfonyl groups on the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,6-dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2S/c1-10-5-3-6-11(2)18(10)21(19,20)13-8-4-7-12(9-13)14(15,16)17/h4,7-11H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAAQNBZBCYXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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